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Compound of Interest

Compound Name: FA-Gly-Leu-NH2

Cat. No.: B15565760 Get Quote

Topic: Measuring Protease Activity in Complex Biological Samples with N-(3-[2-Furyl]acryloyl)-

Gly-L-Leu Amide (FAGLA)

Audience: Researchers, scientists, and drug development professionals.

Introduction
N-(3-[2-Furyl]acryloyl)-Gly-L-Leu Amide (FAGLA) is a chromogenic dipeptide substrate

developed for the continuous spectrophotometric assay of neutral proteases. It is particularly

well-suited for measuring the activity of thermolysin and thermolysin-like proteases, which are

thermostable neutral metalloproteinases produced by various Bacillus species.[1] The

hydrolysis of the peptide bond between glycine and leucine by the protease results in a

decrease in absorbance at 345 nm, allowing for a direct and real-time measurement of

enzymatic activity.

These application notes provide a comprehensive overview and detailed protocols for the use

of FAGLA in measuring protease activity. While FAGLA is an effective tool for bacterial

proteases, its application for measuring endogenous protease activity in complex mammalian

biological samples is not well-documented. Therefore, the protocols provided herein focus on

the characterization of purified or recombinant thermolysin-like proteases and their activity in

the presence of a complex biological matrix, a scenario relevant for studies of bacterial

pathogenesis or the evaluation of protease inhibitors in a biologically relevant context.
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Principle of the FAGLA Assay
The FAGLA assay is based on the cleavage of the amide bond between the glycine and

leucine residues by a protease. The furylacryloyl group on the N-terminus of the dipeptide

allows for the spectrophotometric monitoring of the reaction. The cleavage of the substrate

leads to a change in the electronic environment of the chromophore, resulting in a decrease in

absorbance at 345 nm. The rate of this decrease is directly proportional to the protease activity.

Applications
Determination of the kinetic parameters of thermolysin and other neutral proteases.

High-throughput screening of potential protease inhibitors.

Assessing the activity of recombinant or purified proteases.

Monitoring bacterial protease activity in complex biological samples, such as cell culture

media or lysates, for research or quality control purposes.

Data Presentation
Table 1: Kinetic Parameters of Thermolysin with FAGLA Substrate

Parameter Value Conditions

KM 15-20 mM (estimated) pH 7.5, various temperatures

Optimal pH 7.0-8.5 Not specified

Wavelength for measurement 345 nm Not specified

Δε345 (molar extinction

coefficient change)
-310 M-1cm-1 Not specified

Note: The kinetic parameters can be influenced by assay conditions such as temperature, pH,

and buffer composition.
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Caption: Experimental workflow for the FAGLA-based protease assay.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b15565760?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15565760?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Enzymatic Reaction

N-(3-[2-Furyl]acryloyl)-Gly-Leu-NH₂ (FAGLA)
(High Absorbance at 345 nm)

N-(3-[2-Furyl]acryloyl)-Gly + Leu-NH₂

(Low Absorbance at 345 nm)

Thermolysin / Neutral Protease
(Hydrolysis of Gly-Leu bond)
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Caption: Mechanism of FAGLA cleavage by a neutral protease.

Experimental Protocols
Protocol 1: Preparation of Cell Lysates from Cultured
Cells
This protocol describes the preparation of cell lysates that can be used as a complex biological

matrix for protease activity assays.

Materials:

Cultured cells

Phosphate-buffered saline (PBS), ice-cold

Lysis Buffer (e.g., RIPA buffer, Tris-HCl buffer with non-ionic detergent)

Protease inhibitor cocktail (optional, if measuring exogenous protease activity)

Cell scraper

Microcentrifuge
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Spectrophotometer for protein quantification (e.g., Bradford or BCA assay)

Procedure:

Cell Harvesting:

For adherent cells, wash the cell monolayer twice with ice-cold PBS.

Add a sufficient volume of ice-cold Lysis Buffer to cover the cells.

Scrape the cells from the culture dish and transfer the lysate to a pre-chilled

microcentrifuge tube.

For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

Wash the cell pellet twice with ice-cold PBS.

Resuspend the cell pellet in an appropriate volume of ice-cold Lysis Buffer.

Cell Lysis:

Incubate the cell suspension on ice for 30 minutes, with occasional vortexing.

For more complete lysis and to shear DNA, sonicate the lysate on ice.

Clarification:

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet

cellular debris.

Carefully transfer the clear supernatant to a new pre-chilled tube. This is the cell lysate.

Protein Quantification:

Determine the total protein concentration of the lysate using a standard protein assay

method (e.g., Bradford or BCA).

The lysate can be stored at -80°C for future use.
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Protocol 2: Measuring Thermolysin Activity in a
Complex Biological Sample using FAGLA
This protocol provides a method for measuring the activity of a known amount of thermolysin

spiked into a complex biological sample, such as the cell lysate prepared in Protocol 1.

Materials:

FAGLA substrate

Dimethyl sulfoxide (DMSO)

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂)

Purified thermolysin

Complex biological sample (e.g., cell lysate)

96-well UV-transparent microplate

Microplate reader capable of measuring absorbance at 345 nm

Procedure:

Preparation of Reagents:

FAGLA Stock Solution: Prepare a stock solution of FAGLA in DMSO. The final

concentration in the assay should be optimized, but a starting point is a concentration

significantly lower than the estimated KM (e.g., 0.5 mM).

Thermolysin Working Solution: Prepare a working solution of thermolysin in Assay Buffer.

The optimal concentration will depend on the specific activity of the enzyme and should be

determined empirically to ensure a linear rate of absorbance change over the

measurement period.

Sample Preparation: Dilute the complex biological sample in Assay Buffer to the desired

protein concentration.
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Assay Setup:

In a 96-well microplate, set up the following reactions in triplicate:

Sample Wells: Assay Buffer, diluted complex biological sample, and thermolysin working

solution.

Control Wells (No Enzyme): Assay Buffer, diluted complex biological sample, and an

equal volume of Assay Buffer instead of the thermolysin solution. This control accounts

for any non-enzymatic degradation of FAGLA or changes in absorbance from the

sample itself.

Control Wells (No Sample): Assay Buffer and thermolysin working solution. This control

measures the activity of thermolysin in the absence of the biological matrix.

The final volume in each well should be the same.

Reaction and Measurement:

Pre-incubate the microplate at the desired assay temperature (e.g., 37°C) for 5 minutes.

Initiate the reaction by adding the FAGLA stock solution to all wells. The final concentration

of DMSO should be kept low (e.g., <5% v/v) to avoid affecting enzyme activity.

Immediately start monitoring the decrease in absorbance at 345 nm in a microplate reader

at regular intervals (e.g., every 30 seconds) for a period of 10-30 minutes.

Data Analysis:

For each well, calculate the initial rate of the reaction (V₀) by determining the slope of the

linear portion of the absorbance vs. time curve (ΔAbs/min).

Correct the rates from the sample wells by subtracting the rates from the corresponding

control wells.

Protease activity can be calculated using the following formula:

Activity (Units/mL) = (ΔAbs/min) / (Δε * l * V_enzyme)
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Where:

ΔAbs/min is the rate of change in absorbance.

Δε is the molar extinction coefficient change for FAGLA hydrolysis (-310 M⁻¹cm⁻¹).

l is the path length of the sample in the microplate well (in cm).

V_enzyme is the volume of the enzyme solution added (in mL).

One unit of activity is typically defined as the amount of enzyme that hydrolyzes 1 µmole

of substrate per minute under the specified conditions.

Limitations and Considerations
Substrate Specificity: FAGLA is a substrate for neutral proteases and shows high specificity

for thermolysin and related bacterial proteases. There is limited evidence to support its use

for measuring the activity of endogenous proteases in mammalian cells. Researchers should

validate the substrate for their specific protease of interest.

Interference in Complex Samples: Biological samples may contain endogenous inhibitors or

other substances that can interfere with the assay. Appropriate controls are crucial for

accurate interpretation of the results. The turbidity of the sample can also affect absorbance

readings, so clarification of the lysate is important.

Solubility: FAGLA is often dissolved in DMSO, and high concentrations of DMSO can inhibit

enzyme activity. The final concentration of DMSO in the assay should be minimized and kept

consistent across all samples.

Conclusion
The FAGLA-based assay is a robust and convenient method for the kinetic analysis of

thermolysin and other neutral proteases. While its direct application for quantifying endogenous

protease activity in complex mammalian biological samples is not well-established, it serves as

a valuable tool for studying bacterial proteases in such matrices. The protocols and information

provided here offer a solid foundation for researchers to employ FAGLA in their studies of

protease activity and inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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